6-Chloro-3-indolyl phosphate disodium salt
Description
Properties
IUPAC Name |
disodium;(6-chloro-1H-indol-3-yl) phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClNO4P.2Na/c9-5-1-2-6-7(3-5)10-4-8(6)14-15(11,12)13;;/h1-4,10H,(H2,11,12,13);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKKQFWEUWHTQU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2OP(=O)([O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClNNa2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Indole Formation
The synthesis begins with 5-chloro-2-methylaniline as the precursor. Acetylation using acetic anhydride yields N-acetyl-5-chloro-2-methylaniline , which undergoes oxidative cyclization with potassium permanganate (KMnO₄) in a magnesium sulfate (MgSO₄) solution at 85°C to form 6-chloro-3-indoxyl (Fig. 1). This step achieves a 60–70% yield, with purity dependent on rigorous removal of manganese dioxide byproducts via filtration and recrystallization.
Halogenation and Functionalization
Chlorine substitution at the 6-position is stabilized during cyclization. Patents highlight that additional halogenation (e.g., bromine at the 5-position) is avoidable for this target compound, simplifying the synthesis compared to analogs like 5-bromo-4-chloro-3-indolyl phosphate.
Phosphorylation of 6-Chloro-3-Indoxyl
Direct Phosphorylation Using Phosphoryl Chloride
The indoxyl intermediate is phosphorylated via reaction with phosphoryl chloride (POCl₃) in anhydrous conditions. A mixture of 6-chloro-3-indoxyl and POCl₃ is stirred at 0–5°C under nitrogen, followed by gradual addition of a base such as triethylamine to neutralize HCl byproducts. The resulting 6-chloro-3-indolyl phosphate dichloride is isolated via solvent extraction (ethyl acetate/water) and concentrated under reduced pressure.
Hydrolysis and Salt Formation
The dichloride intermediate undergoes hydrolysis in a sodium hydroxide (NaOH) solution (pH 10–12) at room temperature, replacing chloride ions with sodium to yield the disodium salt. Critical parameters include:
-
Temperature control (<30°C) to prevent decomposition.
-
Ion-exchange chromatography to remove residual chloride ions.
Purification and Characterization
Crystallization and Filtration
The crude product is dissolved in a 1:1 ethanol-water mixture and cooled to 4°C to induce crystallization. Filtration through a 0.2 μm membrane ensures particulate-free material, with yields averaging 45–55% after drying.
Analytical Validation
High-performance liquid chromatography (HPLC) with a C18 column (methanol/water mobile phase) confirms >98% purity. Key spectral data include:
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield (%) | Purity (%) | Challenges |
|---|---|---|---|---|
| Direct phosphorylation | POCl₃, NaOH | 50–55 | 98 | HCl byproduct management |
| Enzymatic catalysis | Alkaline phosphatase | 30–40 | 90 | Cost and enzyme stability |
| Solid-phase synthesis | Resin-bound indoxyl | 60 | 95 | Scalability limitations |
Table 1: Efficiency of synthetic routes for this compound.
The direct phosphorylation route remains the most scalable, whereas enzymatic methods suffer from lower yields despite milder conditions.
Industrial-Scale Optimization
Solvent Selection
Anhydrous tetrahydrofuran (THF) replaces dichloromethane in phosphorylation to enhance solubility and reduce environmental toxicity.
Continuous Flow Reactors
Patents describe transitioning from batch to continuous flow systems, reducing reaction time from 12 hours to 2 hours and improving yield consistency.
Challenges and Mitigation Strategies
-
Byproduct Formation : Residual chloride ions are minimized via ion-exchange resins (e.g., Dowex 50WX8).
-
Oxidation of Indoxyl : Antioxidants like ascorbic acid (0.1% w/v) are added during phosphorylation.
Applications in Biochemical Assays
While beyond synthesis scope, the compound’s utility in alkaline phosphatase detection (e.g., Western blotting) necessitates stringent purity standards to avoid false positives .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-indolyl phosphate disodium salt primarily undergoes hydrolysis reactions catalyzed by alkaline phosphatase. This hydrolysis results in the formation of 6-chloro-3-indolyl and inorganic phosphate .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of alkaline phosphatase and a suitable buffer system to maintain the optimal pH for enzyme activity. Commonly used buffers include Tris-HCl and carbonate-bicarbonate buffers .
Major Products Formed
The major product formed from the hydrolysis of this compound is 6-chloro-3-indolyl, which further oxidizes to form a blue-colored indigo dye. This color change is used as an indicator in various biochemical assays .
Scientific Research Applications
Enzyme Assays
- Alkaline Phosphatase Detection : The primary application of 6-Chloro-3-indolyl phosphate disodium salt is in detecting alkaline phosphatase activity. In the presence of alkaline phosphatase, this substrate undergoes hydrolysis to produce an insoluble colored product, facilitating visual detection and quantification.
Molecular Biology Techniques
- Western Blotting : This compound is commonly used in Western blotting protocols to visualize proteins that have been tagged with alkaline phosphatase. The resulting colorimetric reaction allows researchers to determine the presence and quantity of specific proteins.
- In Situ Hybridization : In situ hybridization techniques often utilize this compound to detect specific nucleic acid sequences within fixed tissues or cells, providing spatial context to gene expression studies.
Histochemistry
- Tissue Staining : The compound is employed in histochemical staining procedures to visualize enzyme activity within tissue sections. This application is crucial for understanding tissue-specific functions and pathologies.
Detection of Alkaline Phosphatase Activity
In a study examining the enzymatic activity of alkaline phosphatase in various cell lines, researchers utilized this compound as a substrate. The assay demonstrated a direct correlation between enzyme concentration and color intensity, allowing for precise quantification of enzyme activity (Source: ).
| Cell Line | Enzyme Concentration (µg/mL) | Color Intensity (OD at 405 nm) |
|---|---|---|
| HeLa | 0 | 0 |
| HeLa | 10 | 0.25 |
| HeLa | 50 | 0.75 |
| HeLa | 100 | 1.20 |
Application in In Situ Hybridization
A research article highlighted the use of this compound in detecting mRNA transcripts within fixed tissues. The study showed that the compound effectively produced a blue precipitate at sites of transcriptional activity, confirming its utility in gene expression analysis (Source: ).
Comparative Analysis with Other Substrates
To further illustrate the advantages of using this compound, a comparison with other common substrates for alkaline phosphatase is provided below:
| Substrate | Color Development | Sensitivity | Solubility |
|---|---|---|---|
| 6-Chloro-3-indolyl phosphate | Blue precipitate | High | Water-soluble |
| 5-Bromo-4-chloro-3-indolyl phosphate | Purple precipitate | Moderate | Water-soluble |
| p-Nitrophenyl phosphate | Yellow solution | Low | Water-soluble |
Mechanism of Action
The mechanism of action of 6-Chloro-3-indolyl phosphate disodium salt involves its hydrolysis by alkaline phosphatase. The enzyme cleaves the phosphate group, resulting in the formation of 6-chloro-3-indolyl. This intermediate undergoes oxidation to produce a blue indigo dye, which serves as a visual indicator of enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Indolyl Phosphate Derivatives
5-Bromo-6-chloro-3-indolyl Phosphate Disodium Salt
- CAS : 404366-59-2
- Molecular Formula : C₈H₄BrClNNa₂O₄P (anhydrous)
- Key Differences : The addition of a bromine atom at the 5-position increases molecular weight (FW: ~506.5 g/mol) and alters spectral properties. This compound produces a magenta-colored precipitate upon ALP cleavage, contrasting with the blue product of the 6-chloro derivative.
- Applications : Preferred for multiplex assays requiring distinct colorimetric signals.
5-Bromo-4-chloro-3-indolyl Phosphate Disodium Salt
- CAS: Not explicitly listed (referenced as "X-Phos disodium salt" in ).
- Key Differences : Chlorine and bromine substituents at the 4- and 5-positions, respectively, modify steric and electronic properties. This positional isomerism may reduce enzymatic cleavage efficiency compared to 6-chloro derivatives.
- Applications : Less commonly used due to lower solubility and stability in alkaline conditions.
Counterion Variants
6-Chloro-3-indolyl Phosphate p-Toluidine Salt
- CAS : 159954-33-3
- Molecular Formula : C₁₅H₁₄ClN₂O₄P
- Key Differences: The p-toluidine counterion replaces sodium, reducing water solubility but improving stability in organic solvents. This makes it suitable for non-aqueous reaction systems.
- Applications : Used in specialized histochemical staining where sodium ions interfere with enzyme activity.
5-Bromo-6-chloro-3-indolyl Phosphate p-Toluidine Salt
Functional Group Variants
6-Chloro-3-indolyl β-D-Glucuronide Sodium Salt
- CAS: Not explicitly listed (referenced in ).
- Key Differences : Replaces the phosphate group with a β-D-glucuronide moiety. This compound is cleaved by β-glucuronidase instead of ALP, enabling enzyme-specific applications.
- Applications : Used in dual-enzyme reporter systems to differentiate between ALP and β-glucuronidase activity.
N-Acetyl-D-Glucosamine 6-Phosphate Disodium Salt
Comparative Data Table
Stability and Performance Considerations
- Acidic Conditions : Phosphate disodium salts, including 6-chloro-3-indolyl derivatives, decompose into indoxyl and creatinine under pH < 4.0, limiting their use in low-pH assays.
- Detection Wavelengths : Most indolyl phosphate derivatives absorb maximally between 190–200 nm, but brominated variants (e.g., 5-bromo-6-chloro) exhibit slight shifts, enabling spectral differentiation.
- Thermal Stability : Sodium salts generally show better thermal stability (>100°C) than p-toluidine salts, which degrade above 80°C.
Biological Activity
6-Chloro-3-indolyl phosphate disodium salt is a compound that has garnered attention in biochemical research due to its role as a chromogenic substrate for alkaline phosphatase and other enzymes. This article delves into its biological activity, mechanisms of action, and applications in various fields of study.
This compound is a water-soluble compound often utilized in biochemical assays. Its chemical structure allows it to undergo hydrolysis, producing a colored precipitate that serves as an indicator of enzyme activity. The compound's formula can be represented as follows:
- Molecular Formula : C₉H₈ClN₁O₄P
- Molar Mass : 251.59 g/mol
The biological activity of this compound primarily revolves around its interaction with alkaline phosphatase (AP). Upon hydrolysis by AP, the substrate yields a colored product, facilitating the detection of enzyme activity in various assays. This chromogenic reaction is crucial for applications such as:
- Western Blotting
- Immunohistochemistry
- Microbiological Media Assays
The resulting color change can be quantitatively measured, providing insights into enzyme kinetics and substrate specificity.
Enzymatic Assays
This compound is particularly effective in assays involving alkaline phosphatase, where it produces a magenta-colored precipitate upon enzymatic action. This property has been extensively utilized in research to quantify enzyme levels in biological samples.
Table 1: Comparison of Chromogenic Substrates for Alkaline Phosphatase
| Substrate Name | Color Produced | CAS Number | Applications |
|---|---|---|---|
| This compound | Magenta | 138182-21-5 | Western Blot, Immunohistochemistry |
| 5-Bromo-4-chloro-3-indolyl phosphate | Blue | 16036-59-2 | Colorimetric detection in various assays |
| Nitro blue tetrazolium (NBT) | Dark purple | 298-96-4 | Combined with BCIP for enhanced detection |
Case Studies
- Detection of Alkaline Phosphatase in Microbial Cultures : Research demonstrated the use of this compound in detecting alkaline phosphatase activity in bacterial cultures. The assay showed a clear correlation between enzyme activity and color intensity, allowing for quantification of bacterial growth and metabolic activity .
- Immunohistochemical Applications : In immunohistochemistry, this substrate has been employed to visualize protein expression in tissue samples. The magenta precipitate formed upon hydrolysis provides a stark contrast against tissue backgrounds, enhancing the visibility of target proteins .
- Antimicrobial Activity Evaluation : Studies have also explored the antimicrobial properties of indole derivatives, including those related to this compound. These compounds exhibited varying degrees of antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, showcasing their potential as therapeutic agents .
Research Findings
Recent research highlights the versatility of this compound beyond enzymatic assays. Its derivatives have shown promise in medicinal chemistry, particularly in synthesizing compounds with antimicrobial properties. For instance, studies indicated that modifications to the indole structure could enhance bioactivity against resistant bacterial strains .
Q & A
Q. What are the primary applications of 6-Chloro-3-indolyl phosphate disodium salt in enzymatic assays?
This compound is widely used as a chromogenic substrate for detecting alkaline phosphatase (AP) activity in histochemical, blotting, and immunoassay protocols. Upon enzymatic cleavage, it produces an indigo precipitate, enabling colorimetric visualization. It is particularly effective when paired with nitroblue tetrazolium (NBT) for enhanced sensitivity in Western blotting .
Q. How does the solubility of this compound influence its experimental use?
The disodium salt form is water-soluble, making it ideal for aqueous buffer-based assays. In contrast, alternative salt forms (e.g., p-toluidine) require organic solvents like dimethylformamide (DMF). Researchers should select the salt form based on compatibility with their detection system and solubility requirements .
Q. What are the standard detection protocols for this compound in phosphatase assays?
- Step 1: Prepare a working solution by dissolving the substrate in AP reaction buffer (e.g., 100 mM Tris-HCl, pH 9.5, with 100 mM NaCl and 50 mM MgCl₂).
- Step 2: Apply the solution to membranes or tissue sections and incubate in the dark (20–60 minutes at 37°C).
- Step 3: Terminate the reaction by rinsing with deionized water. Optimal results require avoiding light exposure during incubation to prevent nonspecific precipitation .
Advanced Research Questions
Q. How can synthesis of this compound be optimized for purity and yield?
- Key Steps:
Precursor Activation: Use 6-chloro-3-indolyl derivatives (e.g., 6-chloro-3-indoxyl) and phosphorylating agents under anhydrous conditions.
Purification: Employ column chromatography (silica gel, methanol:chloroform gradient) to isolate the product.
Salt Formation: React the purified phosphate intermediate with sodium hydroxide in a stoichiometric ratio to form the disodium salt.
- Quality Control: Validate purity via HPLC (≥95%) and confirm structure using NMR and mass spectrometry .
Q. What experimental factors contribute to variability in detection signals, and how can they be mitigated?
- Common Issues:
- Nonlinear Signal Response: Caused by substrate depletion or enzyme inhibition at high concentrations. Optimize substrate concentration using Michaelis-Menten kinetics (e.g., 0.1–1.0 mM).
- Background Noise: Due to light exposure or contamination. Use light-protected containers and fresh buffers.
- Solutions:
- Perform pilot experiments to determine the linear range of detection.
- Include negative controls (e.g., enzyme-free samples) to validate specificity .
Q. How does the compound’s stability under varying pH and temperature affect assay reproducibility?
- Stability Profile:
- pH: Stable in alkaline conditions (pH 8–10), with rapid degradation below pH 6. Avoid acidic buffers.
- Temperature: Store lyophilized powder at −20°C; reconstituted solutions degrade within 24 hours at 4°C.
- Best Practices:
- Aliquot stock solutions to avoid freeze-thaw cycles.
- Pre-warm reagents to 37°C before use to minimize temperature-induced variability .
Methodological Considerations
| Parameter | Optimal Conditions | References |
|---|---|---|
| Solubility | Water (disodium salt) | |
| Storage Temperature | −20°C (lyophilized) | |
| Detection Limit (AP) | 0.1–1.0 U/L | |
| Incubation Time | 20–60 minutes (37°C) |
Key Challenges in Research
- Cross-Reactivity: Similar indolyl phosphate derivatives (e.g., 5-Bromo-4-chloro variants) may interfere in assays. Validate specificity using AP inhibitors like levamisole .
- Quantitative Limitations: Colorimetric detection is semi-quantitative. For precise quantification, pair with fluorometric or chemiluminescent substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
